

Paquinimod for Scleroderma and Fibrosis: A Technical Guide

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Compound of Interest

Compound Name: Paquinimod

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1.0 Introduction

Systemic sclerosis (SSc), or scleroderma, is a complex autoimmune disease marked by immune dysfunction, vasculopathy, and excessive fibrosis of the skin and internal organs.[1][2] The accumulation of extracellular matrix by activated myofibroblasts is a central feature of the disease, leading to significant morbidity and mortality.[1] Despite advances in understanding its pathogenesis, there remains a high unmet medical need for effective anti-fibrotic therapies.

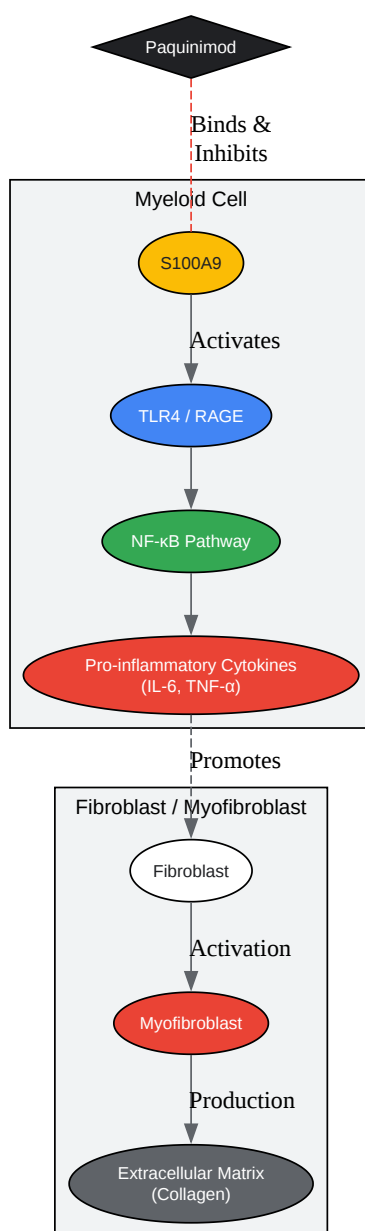
Paquinimod (ABR-215757) is an orally active, small-molecule immunomodulatory compound belonging to the quinoline-3-carboxamide class.[1][3] It has demonstrated anti-inflammatory and anti-fibrotic effects in various preclinical models of autoimmune disease and has been investigated for its therapeutic potential in SSc.[1][3][4] This technical guide provides a comprehensive overview of **Paquinimod**, focusing on its mechanism of action, preclinical data in fibrosis models, and clinical findings in systemic sclerosis for an audience of researchers and drug development professionals.

2.0 Mechanism of Action

Paquinimod's primary mechanism of action involves targeting the S100A9 protein, a damage-associated molecular pattern (DAMP) molecule.[3][5][6] S100A9, often found as a heterodimer with S100A8 (calprotectin), is upregulated during inflammation and is secreted by myeloid cells like neutrophils and monocytes.[7][8] It acts as a pro-inflammatory mediator by binding to and activating pattern recognition receptors, primarily Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[6][7][8][9]

This interaction on myeloid cells triggers downstream signaling cascades, including the NF- κ B pathway, which promotes the transcription of pro-inflammatory cytokines and chemokines, leading to the recruitment and activation of immune cells at sites of injury.[7][10][11] In the context of fibrosis, this sustained inflammation contributes to the activation of fibroblasts into collagen-producing myofibroblasts.

Paquinimod binds to S100A9 and functionally inhibits its interaction with TLR4 and RAGE.[6][7][9] By blocking this critical signaling axis, **Paquinimod** modulates the innate immune response, reduces the infiltration and activation of myeloid cells, and subsequently dampens the downstream fibrotic processes.[3][6]



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Diagram 1. Paquinimod's inhibitory action on the S100A9-TLR4 signaling pathway.

3.0 Preclinical Evidence

Paquinimod has demonstrated significant anti-fibrotic activity across multiple, well-characterized animal models of fibrosis.

3.1 Efficacy in a Genetic Model of Scleroderma (Tsk-1 Mouse)

The Tight skin 1 (Tsk-1) mouse is a genetic model that spontaneously develops skin fibrosis resembling human SSc.[1] Studies using this model have provided key insights into **Paquinimod's** in vivo efficacy.

Experimental Protocol:

- Model: Seven-week-old female B6.Cg-Fbn1(Tsk)/J (Tsk-1) mice were used.[1]
- Treatment: **Paquinimod** was administered in the drinking water at doses of 5 or 25 mg/kg/day for 8 weeks. A vehicle group served as the control.[1][2]
- Endpoints: Skin fibrosis was the primary outcome, assessed through multiple methods.
 - Histology: Skin thickness was measured from tissue sections.
 - Immunohistochemistry: The number of α -SMA positive myofibroblasts was quantified.[1]
 - Biochemistry: Total collagen content in skin biopsies was determined using a hydroxyproline assay.[1]
 - Gene Expression: Real-time PCR was used to analyze the expression of fibrotic and inflammatory markers.[1]
 - Immunophenotyping: Macrophage polarization (M1 vs. M2 phenotype) in the skin was analyzed.[1]

- Statistical Analysis: The Mann-Whitney nonparametric two-tailed rank test was used for comparisons between groups.[1]

Table 1: Summary of **Paquinimod** Efficacy in the Tsk-1 Mouse Model

Parameter	Vehicle Control	Paquinimod (5-25 mg/kg/day)	Outcome
Skin Thickness	Increased	Significantly Reduced	Anti-fibrotic effect[1]
Myofibroblast Count	Elevated	Significantly Decreased	Anti-fibrotic effect[1]
Hydroxyproline Content	Elevated	Significantly Decreased	Reduced collagen deposition[1]
Macrophage Phenotype	Pro-fibrotic M2	Shift towards M1 phenotype	Immunomodulatory effect[1]
TGF- β Response	Increased	Reduced	Inhibition of pro-fibrotic signaling[1]

| Serum Auto-antibodies (IgG) | Increased | Abrogated | Systemic immune modulation[1] |

3.2 Efficacy in Chemically-Induced Fibrosis Models

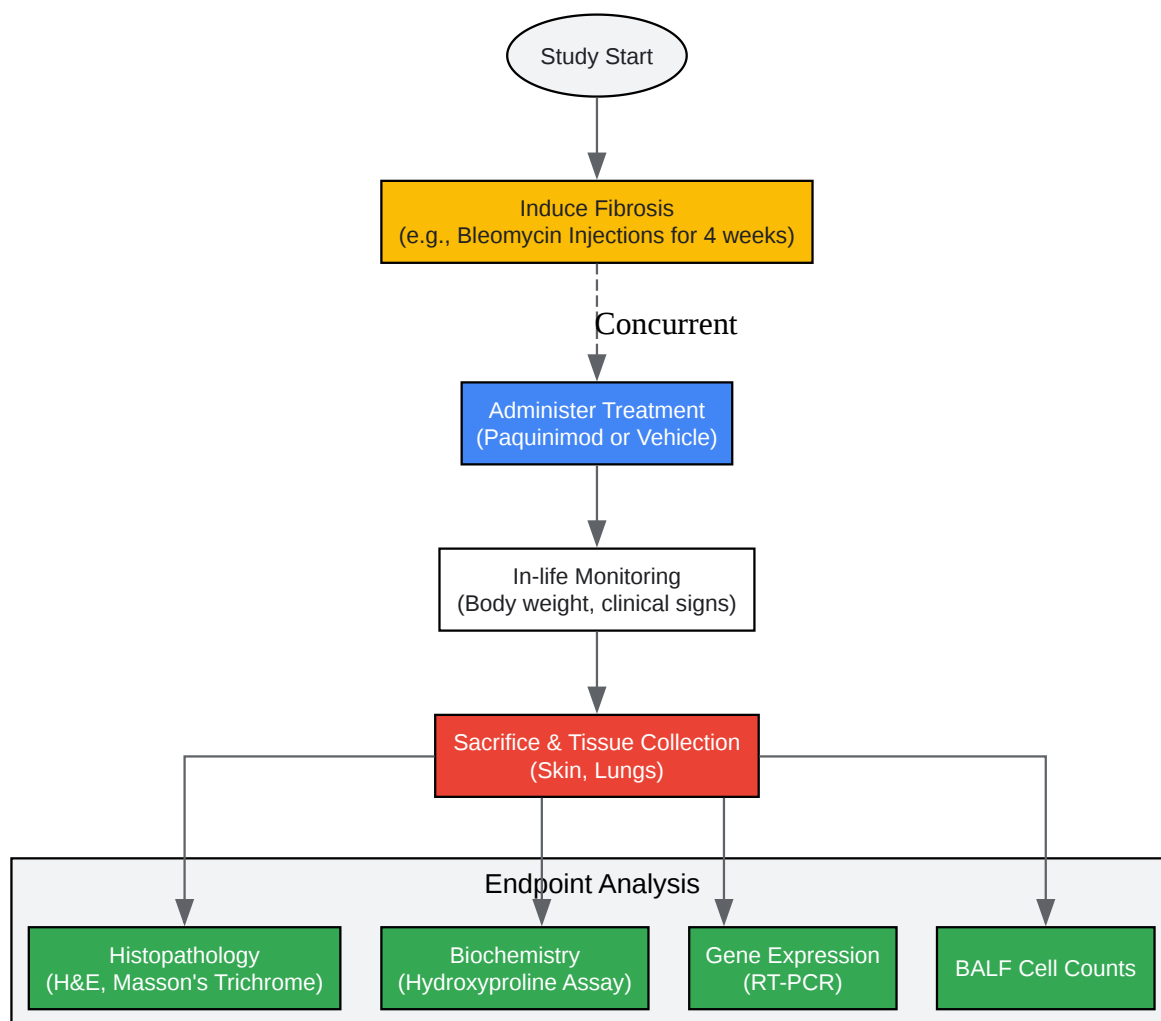
3.2.1 Bleomycin-Induced Lung Fibrosis

The bleomycin (BLM)-induced fibrosis model is widely used to study the pathogenesis of skin and lung fibrosis and to evaluate potential therapies.[12][13][14] In this model, bleomycin administration induces an inflammatory response that progresses to fibrosis.[14]

Experimental Protocol:

- Model: Mice receive repeated subcutaneous or intranasal administration of bleomycin to induce fibrosis. A common protocol involves daily or every-other-day subcutaneous injections of BLM (e.g., 1 mg/mL) for 4 weeks.[13][14]

- Treatment: **Paquinimod** administration is typically initiated concurrently with or shortly after the first BLM injection.[\[11\]](#)
- Endpoints:
 - Histopathology: Lung sections are stained with Masson's trichrome to assess the extent of fibrotic changes.[\[11\]](#)
 - Biochemistry: Hydroxyproline content in lung tissue is quantified as a measure of total collagen.[\[11\]](#)[\[15\]](#)
 - Bronchoalveolar Lavage Fluid (BALF) Analysis: The number and type of inflammatory cells (e.g., lymphocytes, neutrophils) in the BALF are counted.[\[11\]](#)[\[15\]](#)
 - Gene/Protein Expression: Analysis of markers for endothelial-mesenchymal transition (EndMT), such as α -SMA, and other fibrotic markers is performed.[\[11\]](#)[\[16\]](#)
- Statistical Analysis: Group comparisons are typically performed using one-way ANOVA or appropriate non-parametric tests.[\[16\]](#)



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Diagram 2. General experimental workflow for a preclinical fibrosis model.

Table 2: Summary of **Paquinimod** Efficacy in Bleomycin-Induced Lung Fibrosis

Parameter	Bleomycin Control	Bleomycin + Paquinimod	Outcome
Fibrotic Pathological Changes	Severe	Ameliorated	Anti-fibrotic effect[11]
Lung Hydroxyproline Content	Significantly Increased	Significantly Reduced	Reduced collagen deposition[11][15]
BALF Lymphocytes & Neutrophils	Increased	Reduced	Anti-inflammatory effect[11][15]

| Endothelial-Mesenchymal Transition (EndMT) | Increased | Suppressed | Inhibition of a key fibrotic process[11] |

3.2.2 Liver Fibrosis (N-IF Mouse Model)

To demonstrate broader anti-fibrotic potential, **Paquinimod** was tested in the NOD-Inflammation Fibrosis (N-IF) mouse model, which spontaneously develops chronic liver inflammation and fibrosis.[4][17]

Experimental Protocol:

- Model: N-IF mice, which already exhibit established fibrosis at 8 weeks of age.[17]
- Treatment: **Paquinimod** was administered for 4 to 10 weeks, starting after disease onset.[4]
- Endpoints:
 - Histology: Liver sections were stained with Masson's trichrome to visualize collagen deposits.[4]
 - Biochemistry: Liver hydroxyproline levels were measured to quantify collagen.[4]
 - Flow Cytometry: Liver-infiltrating immune cells, including CD11b+ myeloid cells and M2-like macrophages (CD11b+ F4/80+ CD206+), were quantified.[4][17]

Table 3: Summary of **Paquinimod** Efficacy in the N-IF Liver Fibrosis Model

Parameter	Untreated N-IF Mice	Paquinimod-Treated N-IF Mice	Outcome
Liver Fibrosis (Collagen)	Established and Progressive	Significantly Reduced	Reversal of established fibrosis[4][17]
Liver Inflammation (CD45+ cells)	Increased	Significantly Reduced	Anti-inflammatory effect[4]
CD11b+ Myeloid Cells	Increased	Reduced	Myeloid cell modulation[4]

| M2-like Macrophages (CD206+) | Increased | Reduced | Polarization away from pro-fibrotic phenotype[17] |

4.0 Clinical Studies in Systemic Sclerosis

The preclinical findings prompted investigation of **Paquinimod** in SSc patients. A key study was a Phase 2a, open-label trial designed to assess safety and biomarker responses.[5][18]

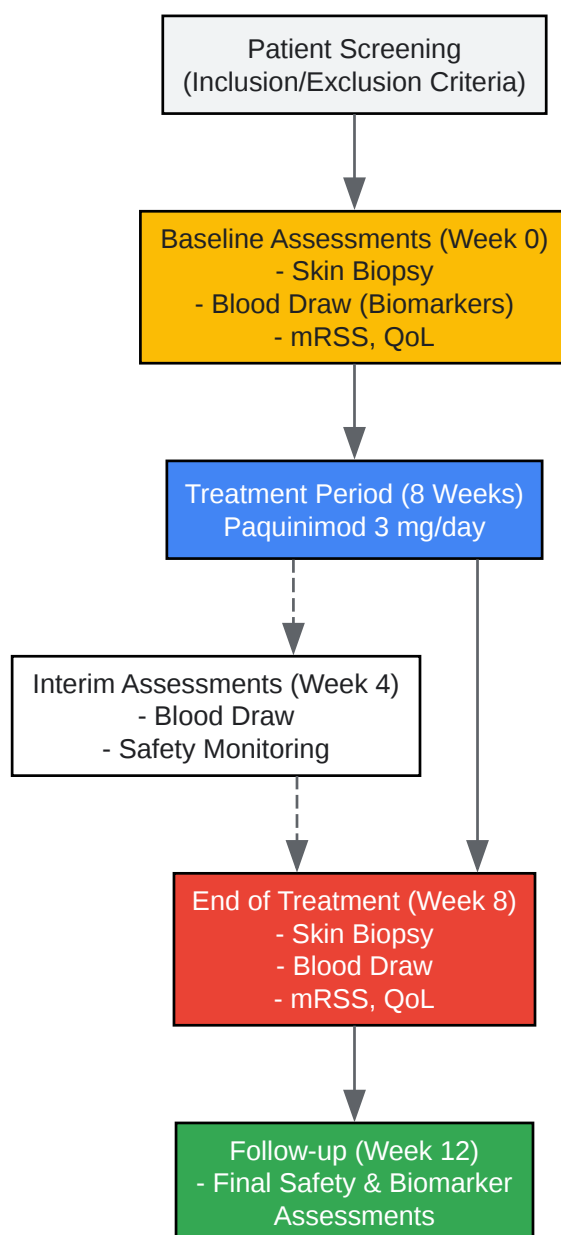
4.1 Phase 2a Biomarker Study (NCT01487551)

This multicenter, open-label, single-arm study provided the first human data for **Paquinimod** in an SSc population.[6][18][19]

Experimental Protocol:

- Population: Nine patients with rapidly progressive diffuse cutaneous SSc were enrolled and completed the study.[3][18]
- Treatment: Patients received 3 mg/day of oral **Paquinimod** for 8 weeks, followed by a 4-week follow-up period.[3][18]
- Endpoints & Assessments:

- Primary: Changes in disease-related biomarkers.
- Skin Biopsies: Punch biopsies were collected from lesional skin at baseline and week 8.[3]
[18] Myofibroblast counts were determined by immunohistochemical staining for α -SMA.[6]
Gene expression analysis (e.g., for type I IFN-regulated genes, CCR2) was performed using real-time PCR.[6]
- Blood Samples: Collected at baseline, during treatment, and at follow-up.[18] Serum was analyzed for chemokine (C-C motif) ligand 2 (CCL2) levels.[18] Plasma was assessed for type I interferon (IFN) activity.[18]
- Safety: Adverse events (AEs) were monitored throughout the study.[18]
- Clinical: Modified Rodnan Skin Score (mRSS) and Quality of Life (QoL) were assessed as secondary endpoints.[6][18]
- Statistical Analysis: A two-sided Wilcoxon signed-rank test was used to compare baseline and end-of-treatment values.[20]



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Diagram 3. Workflow of the NCT01487551 open-label clinical trial.

Table 4: Summary of Phase 2a Clinical Trial (NCT01487551) Results

Parameter	Baseline	Week 8 (End of Treatment)	Outcome
Efficacy Biomarkers			
Myofibroblast Count (Skin)	Reference	Median reduction of 10% (p=0.023)	Suggests anti-fibrotic activity[3][18]
Serum CCL2 Level	Reference	Reduced in 7 of 9 patients	Modulation of a key pro-fibrotic chemokine[18]
Type I IFN Activity (Skin Genes)	Reference	Trend towards reduction	Suggests modulation of innate immunity[18]
Pro-fibrotic Gene Expression (e.g., CCR2)	Reference	Down-regulated	Target engagement in skin[6]
Modified Rodnan Skin Score (mRSS)	28 ± 10 (mean ± SD)	No significant change	Expected for a short-term biomarker study[6][18]
Safety			
Adverse Events (AEs)	N/A	Mild to moderate	Well-tolerated[6][18]

| Most Common AEs | N/A | Arthralgia (n=3), Headache (n=3) | Expected AE profile[18] |

5.0 Summary and Future Directions

Paquinimod is an immunomodulatory agent that targets the S100A9/TLR4 signaling axis, a key pathway in innate immunity and inflammation that contributes to fibrosis. Preclinical studies have consistently demonstrated its anti-fibrotic efficacy in diverse and relevant models of scleroderma, lung, and liver fibrosis. These studies show that **Paquinimod** can reduce collagen deposition, decrease myofibroblast numbers, and modulate the immune environment by shifting macrophages away from a pro-fibrotic phenotype.[1][11][17]

The findings from the Phase 2a clinical trial in SSc patients, though limited by its small size and short duration, are encouraging. The significant reduction in skin myofibroblasts, a key cell type

driving fibrosis, along with favorable changes in other biomarkers like CCL2 and IFN-regulated genes, suggests that **Paquinimod** exerts a pharmacological effect in SSc patients.[3][6][18] The drug was also found to be well-tolerated.[18]

Together, the data support the continued investigation of **Paquinimod** as a potential therapy for systemic sclerosis and other fibrotic diseases. Future research should focus on larger, placebo-controlled clinical trials of longer duration to definitively establish the clinical efficacy of **Paquinimod** on skin and internal organ fibrosis, building upon the promising biomarker and preclinical results.

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